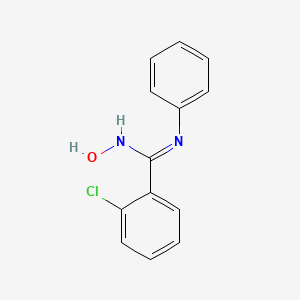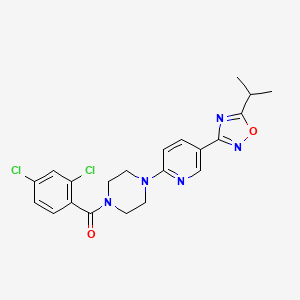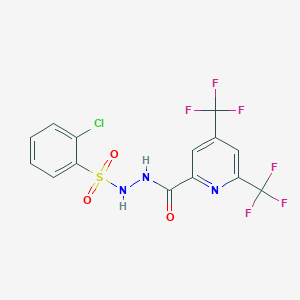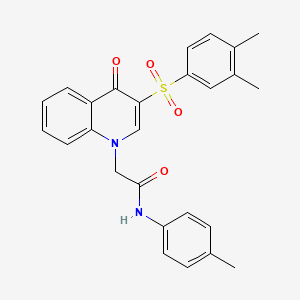
2-chloro-N'-hydroxy-N-phenylbenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-chloro-N’-hydroxy-N-phenylbenzenecarboximidamide” is a chemical compound with the molecular formula C13H11ClN2O . It has an average mass of 246.692 Da and a monoisotopic mass of 246.055984 Da .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of chlorobenzenesulfonyl chloride and N-phenyl-N’-phenylurea in the presence of a base . The resulting compound is then subjected to a reaction with ammonium acetate to yield the final product .Molecular Structure Analysis
The molecular structure of “2-chloro-N’-hydroxy-N-phenylbenzenecarboximidamide” can be analyzed using tools such as FTIR, 1H-NMR, 13C-NMR, and MS . These tools are used to identify and characterize the synthesized compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chloro-N’-hydroxy-N-phenylbenzenecarboximidamide” can be inferred from its molecular formula C13H11ClN2O . It has an average mass of 246.692 Da and a monoisotopic mass of 246.055984 Da .Scientific Research Applications
Antibacterial Applications
Research has shown that derivatives of 2-chloro-N'-hydroxy-N-phenylbenzenecarboximidamide, such as 4-phenyldiazenyl 2-(phenylimino methyl) phenols, have been synthesized and evaluated for their antibacterial activity. These compounds have shown considerable inhibition against various human pathogens, including B. anthracis, E. coli, S. aureus, S. typhimurium, and P. aeruginosa, indicating their potential as antibacterial agents (Halve et al., 2009).
Synthesis of Aromatic Compounds
Another application involves the synthesis of 4,5-disubstituted 1,2-dicyanobenzenes and related phthalocyanines from 4,5-dichloro-1,2-dicyanobenzene, showcasing the utility of chlorinated derivatives in synthesizing complex aromatic compounds with potential applications in dyes and pigments (Wöhrle et al., 1993).
Material Science: Polymers and Coatings
Significant research has been conducted on synthesizing polyamides and polyimides based on diamines derived from chlorinated precursors. These materials have shown excellent properties such as high glass transition temperatures and stability, making them suitable for use in advanced materials, coatings, and films (Yang & Lin, 1995).
Corrosion Inhibition
Derivatives of 2-chloro-N'-hydroxy-N-phenylbenzenecarboximidamide have also been studied for their effectiveness as corrosion inhibitors. Benzimidazole derivatives, sharing structural similarities, have been evaluated for their inhibitory action against the corrosion of iron in acidic solutions, indicating the potential of chlorinated compounds in protective coatings (Khaled, 2003).
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-hydroxy-N'-phenylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-12-9-5-4-8-11(12)13(16-17)15-10-6-2-1-3-7-10/h1-9,17H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIGKOROQYZOQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(C2=CC=CC=C2Cl)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(azepane-1-carbonyl)phenyl]-5,6-dichloropyridine-3-carboxamide](/img/structure/B2769367.png)

![N-(3-(methylthio)phenyl)-3-(4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2769371.png)
![tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride](/img/structure/B2769374.png)
amino}-N-(cyanomethyl)acetamide](/img/structure/B2769375.png)

![4-[1-(3-methoxyphenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B2769378.png)




